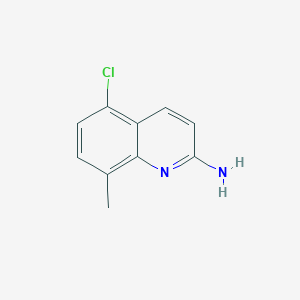

5-Chloro-8-methylquinolin-2-amine

描述

Regioselective Halogenation and Methylation Strategies on the Quinoline (B57606) Ring

The synthesis of specifically substituted quinolines, such as 5-Chloro-8-methylquinolin-2-amine, hinges on the precise control of substituent placement on the quinoline core. This requires strategic regioselective halogenation and methylation reactions.

Regioselective Halogenation:

The introduction of a chlorine atom at the C5 position of an 8-substituted quinoline is a key step. Research has established effective protocols for this transformation. An operationally simple and metal-free method has been developed for the C5-H halogenation of various 8-substituted quinoline derivatives. This approach utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source, proceeding at room temperature with high regioselectivity. For instance, N-(2-Methylquinolin-8-yl)benzamide can be successfully chlorinated at the C5 position in high yield (97%).

Transition-metal catalysis also provides a viable route. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been demonstrated to afford 5-halogenated products in good to excellent yields. Furthermore, a transition-metal-free method for the oxidative C5-H halogenation of 8-aminoquinoline (B160924) amides using sodium halides as the halogen source and Oxone as the oxidant has been reported, achieving high yields for 5-chloro derivatives. The directing effect of the group at the C8 position, often an amide, is crucial for achieving high regioselectivity at the C5 position.

Regioselective Methylation:

The introduction of the methyl group at the C8 position is typically accomplished by selecting an appropriately substituted starting material, such as 2-methylaniline, for a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction. In the context of this compound, a common precursor would be 2-methyl-p-phenylenediamine or a related substituted aniline (B41778) which then undergoes cyclization. For example, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, a related analogue, starts from 4-hydroxy-8-methylquinolin-2(1H)-one, illustrating the principle of beginning with a pre-methylated scaffold.

The following table summarizes selected regioselective halogenation methods applicable to the synthesis of C5-chloro-8-substituted quinolines.

Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(Quinolin-8-yl)acetamide | N-Chlorosuccinimide (NCS) | Acetonitrile, RT, 24h | N-(5-Chloroquinolin-8-yl)acetamide | 24 | |

| N-(2-Methylquinolin-8-yl)benzamide | Trichloroisocyanuric acid (TCCA) | Metal-free, RT | N-(5-Chloro-2-methylquinolin-8-yl)benzamide | 97 | |

| N-Propionyl-8-aminoquinoline | NaCl, Oxone | Metal-free, DCE, rt | N-(5-Chloroquinolin-8-yl)propanamide | 92 | |

| N-Pivaloyl-8-aminoquinoline | Br2, Fe(NO3)3·9H2O | Water, RT, 24h | N-(5-Bromo-8-quinolinyl)pivalamide | 98 |

Catalytic Approaches in Quinoline Synthesis (e.g., Pd-catalyzed couplings, acid catalysis)

The construction of the fundamental quinoline ring system is often achieved through various catalytic methods, which can be broadly categorized into acid-catalyzed classical reactions and modern transition-metal-catalyzed couplings.

Acid Catalysis:

Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain cornerstones of quinoline preparation and typically rely on acid catalysis.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. Using a substituted aniline, like one containing a chloro or methyl group, allows for the synthesis of substituted quinolines.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions.

Friedländer Synthesis: This is one of the most versatile methods, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, often catalyzed by acids or bases. The use of recyclable heterogeneous catalysts like sulfamic acid has been explored to make this process more environmentally friendly.

**Pall

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGFQLOKHMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Synthetic Approaches to 5 Chloro 8 Methylquinolin 2 Amine

Direct synthetic strategies for 5-Chloro-8-methylquinolin-2-amine are not extensively documented in readily available literature, suggesting that multi-step syntheses are more common. However, general methods for the synthesis of 2-aminoquinolines can be adapted. One such approach involves the reaction of 2-aminoaryl carbaldehydes or ketones with compounds containing an active methylene group, mediated by a base like potassium tert-butoxide (KOtBu). This method allows for the rapid formation of 2-aminoquinolines at room temperature. researchgate.net Another strategy involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent, which proceeds through a reactive imidoyl intermediate to yield 2-chloroquinolines. nih.gov This 2-chloroquinoline (B121035) could then potentially be aminated to produce the desired 2-aminoquinoline (B145021).

Multicomponent and Cascade Reactions for Quinoline Annulation

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to construct complex quinoline (B57606) scaffolds in a single step from multiple starting materials. rsc.org These reactions are advantageous for creating diverse molecular architectures. rsc.org

Several MCRs have been developed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a catalyst- and additive-free method for synthesizing multiply substituted quinolines. organic-chemistry.orgacs.org This reaction proceeds through the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes. organic-chemistry.org The reaction conditions are typically mild, involving stirring the components in a solvent like acetonitrile at elevated temperatures. organic-chemistry.org

Copper-catalyzed cascade annulation reactions have also been employed. One such method involves the reaction of heterocumulenes, alkynes, and diaryliodonium salts, which can proceed via a [2 + 2 + 2] or [4 + 2] annulation pathway to yield various quinoline derivatives. acs.orgnih.gov Another approach utilizes a cascade reaction of ortho-azidobenzaldehyde with carbonyl compounds, proceeding through a Knoevenagel/Staudinger/aza-Wittig sequence to form 2,3-disubstituted quinolines. nih.gov

| Reaction Type | Reactants | Key Features |

| Three-component cascade | Aryl diazonium salts, nitriles, alkynes | Catalyst- and additive-free, environmentally friendly. organic-chemistry.orgacs.org |

| Copper-catalyzed cascade | Heterocumulenes, alkynes, diaryliodonium salts | Yields various quinoline derivatives with good selectivity. acs.orgnih.gov |

| Cascade reaction | ortho-Azidobenzaldehyde, carbonyl compounds | Forms 2,3-disubstituted quinolines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 8 Methylquinolin 2 Amine

Reactivity Profile of the Exocyclic Amine Functionality at Position 2

The exocyclic amine group at the 2-position of the quinoline (B57606) ring is a key site for various chemical reactions due to its nucleophilic character.

Nucleophilic Reactivity and Condensation Reactions

The 2-amino group in quinoline derivatives readily participates in reactions with electrophiles. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to attack electron-deficient centers. This nucleophilicity is a general characteristic of amines. masterorganicchemistry.com

Condensation reactions are a hallmark of the reactivity of 2-aminoquinolines. eurekaselect.com These reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water. For instance, 2-aminoquinolines can react with aldehydes and ketones to form Schiff bases or undergo more complex cyclization reactions to generate fused heterocyclic systems. The synthesis of 2-aminoquinolines can be achieved through various methods, including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination. eurekaselect.com

Electrophilic Attack on the Amine Group

While the primary reactivity of the amine is nucleophilic, electrophilic attack on the amine group itself can also occur. This typically involves reactions such as acylation or alkylation, where an acyl or alkyl group is introduced onto the nitrogen atom. These reactions can modulate the electronic properties and steric environment of the amine, influencing subsequent transformations on the quinoline ring.

Transformations Involving the Chloro Substituent at Position 5

The chlorine atom at the 5-position of the quinoline ring is susceptible to substitution by various nucleophiles through mechanisms characteristic of aromatic compounds.

Nucleophilic Aromatic Substitution Reactions

The chloro group at position 5 can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgncrdsip.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. acs.orgresearchgate.net For example, heating chlorobenzene (B131634) with sodium hydroxide (B78521) at high temperatures and pressures yields phenol. ncrdsip.com The presence of electron-withdrawing groups, particularly those ortho or para to the leaving group, significantly accelerates the rate of nucleophilic aromatic substitution. masterorganicchemistry.com In the context of quinolines, pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge can be effectively delocalized by the nitrogen atom. wikipedia.org

Cross-Coupling Reactions (e.g., Negishi coupling, Suzuki coupling for related structures)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govuzh.ch These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. wikipedia.orguwindsor.ca

While specific examples for 5-Chloro-8-methylquinolin-2-amine are not extensively documented in the provided search results, the general principles apply. Aryl chlorides can participate in these reactions, although they are generally less reactive than the corresponding bromides or iodides. uwindsor.ca The Suzuki coupling, which utilizes organoboron reagents, and the Negishi coupling, which employs organozinc reagents, have been widely used for the functionalization of a variety of heterocyclic systems, including quinolines. nih.govuzh.ch For instance, an efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, allowing for the synthesis of various (hetero)aryl-1,2,3-triazines. nih.govuzh.ch

Reactivity of the Methyl Group at Position 8 (e.g., oxidation, functionalization)

The methyl group at the 8-position of the quinoline ring also presents opportunities for chemical modification. nih.gov It can undergo oxidation to form a carboxylic acid or be functionalized through various other reactions.

For example, the methyl group of 8-methylquinoline (B175542) can be halogenated. researchgate.net Additionally, the 2-methyl group in certain aminoquinazolinones has been successfully lithiated and subsequently reacted with various electrophiles. rsc.org While this is a different heterocyclic system, it demonstrates the potential for functionalization of methyl groups adjacent to a nitrogen-containing ring. The reactivity of 8-methylquinoline includes sensitivity to light and vigorous reactions with strong oxidizing agents and strong acids. nih.govchemicalbook.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system is characterized by two fused aromatic rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the unsubstituted quinoline ring preferentially occurs on the more electron-rich benzene ring, primarily at positions 5 and 8. quimicaorganica.orgreddit.com This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org

In the case of this compound, the directing effects of the existing substituents must be considered:

2-Amino group: This is a strongly activating, ortho, para-directing group. It enhances the electron density of the pyridine ring, but more significantly for electrophilic attack, it directs incoming electrophiles to positions 3 and theoretically to the fused carbon.

5-Chloro group: This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate a lone pair through resonance. It directs incoming electrophiles to positions 6 and 8.

8-Methyl group: This is a weakly activating, ortho, para-directing group. It directs incoming electrophiles to positions 7 and the fused carbon.

The interplay of these groups suggests that the benzene ring remains the more likely site for electrophilic substitution due to the deactivating nature of the pyridine nitrogen. The activating methyl group at C8 and the chloro group at C5 will influence the precise location of substitution on the carbocyclic ring. Nitration of quinoline with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com For this compound, the substitution pattern would be a complex outcome of these competing directing effects.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic substitution on the quinoline ring is favored on the electron-deficient pyridine ring, particularly at positions 2 and 4. researchgate.netquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. Halogenated quinolines at positions 2 and 4 readily undergo nucleophilic substitution. quimicaorganica.org

For this compound, the chloro group is not on the pyridine ring and is therefore less susceptible to typical nucleophilic aromatic substitution. However, the 2-amino group could potentially be displaced under harsh conditions, or the entire ring system could be subject to more complex nucleophilic additions. The reactivity of the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one towards various nucleophiles has been demonstrated, leading to a range of 4-substituted quinolinones. mdpi.com While a different compound, this highlights the potential for nucleophilic attack at activated positions on the quinoline core.

Oxidation and Reduction Pathways of the Quinoline System

The quinoline ring system can undergo both oxidation and reduction, with the outcome often dependent on the reaction conditions and the nature of the substituents.

Oxidation:

Quinoline is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as with alkaline potassium permanganate, the benzene ring can be opened to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.netyoutube.com The presence of activating groups can influence the site and ease of oxidation. For instance, enzymatic oxidation of quinoline can occur at the C-2 position. rsc.org More controlled, light-driven aerobic oxidation of quinolinium salts has also been reported to yield quinolones. nih.gov The oxidation of quinoline and its derivatives can also be achieved through electrochemical methods or using reagents like cobalt salts in the presence of oxygen. google.comacs.org

For this compound, the amino and methyl groups are activating and could make the ring system more susceptible to oxidation. The specific products would depend on the oxidant and reaction conditions, with potential for oxidation of the methyl group, the amino group, or cleavage of one of the rings.

Reduction:

The reduction of quinoline can lead to various products depending on the reducing agent and conditions. Catalytic hydrogenation can reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Reduction with sodium borohydride (B1222165) in acetic acid can also yield tetrahydroquinolines. wikipedia.org Photochemical methods using reagents like γ-terpinene have also been developed for the reduction of quinolines. acs.org Interestingly, the choice of reaction conditions can lead to selective reduction of either the pyridine or the benzene ring. youtube.com For example, reduction in an acidic medium can favor reduction of the benzene ring. pharmaguideline.com

Given the substituents on this compound, the reduction would likely proceed on the pyridine ring under standard catalytic hydrogenation conditions. The development of methods for the 1,2-reductive dearomatization of quinolines has enabled the synthesis of various substituted tetrahydroquinolines. nih.gov

Table 1: Summary of Potential Reactivity

| Reaction Type | Reagent/Conditions | Predicted Outcome for this compound |

|---|---|---|

| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Substitution on the benzene ring, likely at C6 or C7, influenced by the directing effects of the chloro and methyl groups. quimicaorganica.orgreddit.com |

| Nucleophilic Substitution | Strong nucleophile | Unlikely at C5-Cl. Potential for reaction at the pyridine ring under forcing conditions. quimicaorganica.org |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Potential for ring opening of the carbocycle or oxidation of the methyl/amino groups. researchgate.net |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of the pyridine ring to form the corresponding tetrahydroquinoline. pharmaguideline.com |

Detailed Mechanistic Elucidation of Key Reactions

The mechanistic pathways of reactions involving quinoline derivatives are diverse and can involve organometallic intermediates and complex catalytic cycles.

Oxidative Addition and Reductive Elimination: These are fundamental steps in many catalytic cycles involving transition metals. wikipedia.org In the context of quinoline chemistry, these steps are crucial in cross-coupling reactions. For instance, a rhodium-catalyzed reaction involving a quinolinyl ester proceeds via a C–O bond activation, which is a form of oxidative addition. acs.org Reductive elimination is the product-forming step where two ligands on a metal center couple and are eliminated from the metal, reducing its oxidation state. libretexts.org For these reactions to occur from a single metal center, the ligands must typically be in a cis orientation to each other. wikipedia.org

Transmetallation: This process involves the transfer of a ligand from one metal to another and is a key step in many cross-coupling reactions, such as the Suzuki and Stille couplings. youtube.com For example, in the synthesis of quinoline-based platinum-antimony complexes, the reaction mechanism can involve chloride transfer between the platinum and antimony centers. acs.org

Ring-Opening Reactions: As mentioned in the oxidation section, the quinoline ring can be opened under strong oxidative conditions. The Pfitzinger reaction, which synthesizes quinolines from isatin, involves a base-catalyzed ring-opening of the isatin. iipseries.org

Synthesis of Structurally Modified Quinoline Derivatives

The chemical architecture of this compound allows for modifications at several key positions. The 2-amino group is a primary site for derivatization, enabling reactions such as acylation, alkylation, and the formation of Schiff bases. Nucleophilic substitution of the chlorine atom at the C5 position, while challenging, can be achieved under specific conditions, potentially with organometallic catalysts. Furthermore, the methyl group at C8 can undergo oxidation or halogenation to introduce further functionality.

Analogous transformations on related quinoline structures are well-documented. For instance, the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one yields 2,4-dichloro-8-methylquinoline, which can then undergo selective hydrolysis to produce 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com This chloro-substituted quinolinone is reactive towards various nucleophiles, allowing the introduction of sulfanyl, hydrazino, azido, and amino groups at the C4 position. mdpi.com These examples highlight the potential for position-specific modification of the quinoline core.

Formation of Fused Heterocyclic Systems Utilizing the 5-Chloro-8-methylquinoline Moiety (e.g., pyrrolo[3,4-b]quinolinones, pyrazolo[3,4-b]quinolines)

The quinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The 2-amino group in this compound is particularly well-suited for constructing adjacent rings, leading to novel polycyclic structures like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones.

The synthesis of pyrazolo[3,4-b]quinolines often involves the condensation of a hydrazine with a quinoline derivative containing functional groups at the C2 and C3 positions. A common route involves the reaction of hydrazines with 2-chloro-3-formylquinolines. mdpi.com For the this compound scaffold, a hypothetical pathway would first require the introduction of a formyl or another suitable carbonyl group at the C3 position. Once this intermediate is formed, reaction with various hydrazines (R-NHNH₂) would lead to cyclization and the formation of the desired pyrazolo[3,4-b]quinoline system. The synthesis of pyrazolo[3,4-b]quinolines has been explored for over a century, with many exhibiting interesting properties such as intense fluorescence. uj.edu.pl

Similarly, pyrrolo[3,4-b]quinolinones can be synthesized from appropriately functionalized quinolines. One method involves the reaction of benzohydrazide derivatives with furo[3,4-b]quinoline-1,3-diones. researchgate.net The availability of 2,3-difunctionalized quinolines allows for the straightforward preparation of the pyrrolo[3,4-b]quinoline framework through domino processes. researchgate.net The development of these fused systems from the this compound building block would significantly expand its chemical diversity.

Introduction of Diverse Functional Groups via Position-Specific Modifications

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have enabled the modification of quinoline rings at positions that were traditionally difficult to access. nih.gov While the C2 position is readily functionalized due to the electronic influence and directing capacity of the ring nitrogen, reactions at other sites require specific catalytic systems. nih.gov

For the this compound scaffold, these strategies could allow for the introduction of aryl, alkyl, or other functional groups at the C3, C4, C6, and C7 positions. For example, palladium-catalyzed C-H arylation has been successfully applied to various N-heterocycles. nih.gov By selecting the appropriate directing group and catalyst, it is possible to achieve high regioselectivity. The existing amino group at C2 could potentially direct functionalization to the C3 position, while other catalytic systems might target the carbocyclic ring. These position-specific modifications are invaluable for structure-activity relationship (SAR) studies.

Role as a Versatile Molecular Building Block and Scaffold for Chemical Libraries

With its multiple points of potential modification, this compound is an ideal scaffold for the construction of chemical libraries. A chemical library is a collection of diverse, structurally related compounds used in high-throughput screening to identify new lead compounds in drug discovery and other fields. The term "building block" refers to a molecule that can be readily incorporated into a larger structure. enamine.net

Starting from the this compound core, a diverse library can be generated by systematically applying the derivatization strategies discussed:

Modification of the 2-amino group: Reaction with a library of carboxylic acids, sulfonyl chlorides, or aldehydes.

Substitution of the 5-chloro group: Cross-coupling reactions with a variety of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination).

Functionalization of the quinoline core: C-H activation to introduce different substituents at various positions.

Annulation reactions: Building fused rings like pyrazoles or pyrroles as described in section 4.2.

This systematic approach allows for the creation of hundreds or thousands of unique compounds from a single, versatile starting scaffold, facilitating the exploration of a broad chemical space.

Exploration of Multicomponent Reaction (MCR) Applications for Derivatization (e.g., modified Mannich reaction, Betti reaction for related quinolines)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular complexity. The Mannich and Betti reactions are classic examples that have been successfully applied to quinoline systems. bohrium.com

The modified Mannich reaction involves the aminoalkylation of a compound with an active hydrogen, using an aldehyde and a primary or secondary amine. mdpi.comresearchgate.net This reaction has been extensively studied for 8-hydroxyquinoline (B1678124) and its derivatives. mdpi.comnih.gov In this context, the 8-hydroxyquinoline acts as the active hydrogen donor, and substitution occurs at the C7 position.

The Betti reaction is a specific type of Mannich reaction that uses a phenol, an aldehyde, and a primary aromatic amine to produce α-aminobenzylphenols. wikipedia.orgnih.gov This reaction has also been adapted for 8-hydroxyquinolines, enabling efficient one-step C7 functionalization. rsc.org

While these reactions are well-established for 8-hydroxyquinolines, their application to this compound would proceed differently. The activating group is the 2-amino group, not an 8-hydroxy group. The reactivity would likely be directed towards the C3 position or potentially involve the amino group itself as the nucleophile. Exploring MCRs with this scaffold could provide rapid access to a wide array of complex derivatives.

The table below shows examples of the modified Mannich/Betti reaction applied to 5-chloro-8-hydroxyquinoline (B194070), a structurally related compound, illustrating the potential of such reactions for derivatization.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Name | Reference |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | nih.gov |

| 5-chloro-8-hydroxyquinoline | Benzamide | o-tolualdehyde | N-((5-chloro-8-hydroxyquinolin-7-yl)(o-tolyl)methyl)benzamide | rsc.org |

| 5-chloro-8-hydroxyquinoline | Benzamide | 3-bromobenzaldehyde | N-((3-bromophenyl)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzamide | rsc.org |

| 5-chloro-8-hydroxyquinoline | Pyrrolidine | 3-methyl-2-thiophenecarboxaldehyde | 5-chloro-7-((3-methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)quinolin-8-ol | rsc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like quinoline (B57606) derivatives. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule.

For a molecule like 5-Chloro-8-methylquinolin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield key geometric parameters. While specific data for the target molecule is unavailable, studies on similar compounds like 5-chloro-8-hydroxyquinoline (B194070) show that theoretical bond lengths and angles calculated via DFT are generally in excellent agreement with experimental data from X-ray crystallography. researchgate.net These calculations also provide other crucial ground-state properties, such as the total energy, dipole moment, and molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic attack.

To quantify chemical reactivity, DFT provides a set of descriptors based on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These values provide a general overview of the molecule's reactivity.

Local reactivity, which identifies the most reactive sites within the molecule, is predicted using Fukui functions. These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron. By calculating the Fukui functions (f_k^+, f_k^-, f_k^0), one can pinpoint the atoms most susceptible to nucleophilic attack (highest f_k^+), electrophilic attack (highest f_k^-), and radical attack (highest f_k^0). For related quinoline systems, such analyses have successfully identified reactive centers, which is crucial for predicting the outcomes of chemical reactions. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: This table is illustrative, based on typical values for substituted quinolines, and does not represent calculated data for this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.0 |

| LUMO Energy | ELUMO | - | ~ -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 |

| Ionization Potential | I | -EHOMO | ~ 6.0 |

| Electron Affinity | A | -ELUMO | ~ 1.5 |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | ~ 3.75 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.25 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The key aspect of NBO analysis is the investigation of "hyperconjugative" interactions, which are stabilizing effects arising from the overlap of an occupied orbital with a nearby unoccupied orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For quinoline derivatives, NBO analysis reveals significant delocalization of electron density from lone pairs on the nitrogen and oxygen (or in this case, the second nitrogen of the amino group) atoms to the antibonding orbitals (π*) of the aromatic ring. This delocalization is fundamental to the stability of the aromatic system. researchgate.net NBO calculations also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for flexible molecules that can adopt multiple spatial arrangements. However, the quinoline ring system is rigid and planar. Therefore, for this compound, the primary conformational flexibility would arise from the rotation of the amino (-NH₂) and methyl (-CH₃) groups. These rotations have very low energy barriers and are generally not a major focus of computational studies unless specific intermolecular interactions, like hydrogen bonding, are being investigated.

Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic picture of molecular behavior over time. In MD, the motion of atoms is simulated by solving Newton's equations of motion. Such simulations are invaluable for understanding how a molecule interacts with its environment, such as solvent molecules or a biological receptor. For instance, MD simulations performed on related 8-hydroxyquinoline (B1678124) derivatives have been used to explore their reactive properties in solution, providing insights into how solvent molecules mediate interactions. researchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure.

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. While calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, they can be brought into excellent agreement by applying a scaling factor. Such analysis allows for the confident assignment of every vibrational mode in the experimental spectrum. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are instrumental in assigning peaks in complex NMR spectra and confirming the substitution pattern on the quinoline ring. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies Note: This table is a hypothetical example for a substituted quinoline and does not represent actual data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| 1 | 3450 | 3312 | 3300 | N-H Stretch |

| 2 | 3080 | 2957 | 2950 | C-H Aromatic Stretch |

| 3 | 1620 | 1555 | 1550 | C=N Ring Stretch |

| 4 | 1580 | 1517 | 1510 | C=C Ring Stretch |

Tautomerism Studies and Energetic Profiles

Tautomerism is a significant phenomenon in heterocyclic chemistry. For this compound, the potential for amino-imino tautomerism exists. The compound can exist in the aromatic amino form (this compound) or the non-aromatic imino form (5-Chloro-8-methyl-1H-quinolin-2-imine).

Theoretical calculations are crucial for studying the energetic profile of this tautomeric equilibrium. By calculating the total energies of both tautomers using DFT, it is possible to determine their relative stabilities. The energy difference (ΔE) indicates which tautomer is more stable and by how much. Computational studies on related systems, such as the keto-enol tautomerism in hydroxyquinolines and the thione-thiol equilibrium in quinolinethiones, have shown that the aromatic tautomer (enol or amino form) is almost always significantly more stable than the non-aromatic form (keto or imino). mdpi.comnih.gov

Furthermore, these calculations can be performed in simulated solvent environments using models like the Polarizable Continuum Model (PCM) to understand how solvent polarity affects the tautomeric equilibrium. The transition state connecting the two tautomers can also be located to determine the energy barrier for the tautomerization reaction.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., using linear solvation energy relationships like Kamlet-Taft and Catalán models)

The interaction between a solute molecule and the surrounding solvent can significantly influence its electronic and spectroscopic properties. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectral bands when dissolved in different solvents. koreascience.krrsustnjogat.orgresearchgate.net The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions and the differences in the electronic distribution between the ground and excited states of a molecule. For a compound like this compound, understanding these effects is crucial for predicting its behavior in various chemical environments.

The spectral shifts observed in UV-Visible absorption and fluorescence spectroscopy are governed by the differential solvation of the ground and excited states of the molecule. koreascience.kr A bathochromic (red) shift, or positive solvatochromism, occurs when the excited state is more stabilized by the solvent than the ground state, which is common for π→π* transitions where the excited state is more polar. rsustnjogat.orgresearchgate.net Conversely, a hypsochromic (blue) shift, or negative solvatochromism, arises when the ground state is more stabilized. researchgate.net The magnitude of these shifts can be correlated with various solvent properties using linear solvation energy relationships (LSERs).

Linear Solvation Energy Relationships: Kamlet-Taft and Catalán Models

The Kamlet-Taft equation is a widely used LSER that correlates a solvent-dependent property, such as the wavenumber of maximum absorption (ν_max_), with three solvent parameters:

π *: An index of the solvent's dipolarity/polarizability, which measures the ability of the solvent to stabilize a charge or a dipole via dielectric effects.

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

The general form of the Kamlet-Taft equation is: ν = ν₀ + s(π* + dδ) + aα + bβ

where ν₀ is the wavenumber in a reference solvent (cyclohexane), and s, a, and b are coefficients that represent the solute's sensitivity to the respective solvent parameters. researchgate.netnih.gov

The Catalán model is a more recent alternative that refines the solvent parameters into four terms:

SA (Solvent Acidity): The solvent's hydrogen-bond donation capability.

SB (Solvent Basicity): The solvent's hydrogen-bond acceptance capability.

SdP (Solvent Dipolarity): The ability of the solvent to orient its dipoles to stabilize the solute.

SPP (Solvent Polarizability): The ability of the solvent's electron cloud to be distorted by the solute.

The Catalán equation is expressed as: ν = ν₀ + a_SA_(SA) + b_SB_(SB) + c_SdP_(SdP) + d_SPP_(SPP)

This model avoids the intercorrelation issues sometimes found with the Kamlet-Taft parameters and provides a more detailed description of solute-solvent interactions. researchgate.net

Detailed Research Findings

The presence of the electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 5-position suggests that this compound would likely exhibit positive solvatochromism, particularly in its fluorescence spectrum. The excited state is expected to be more polar than the ground state, leading to greater stabilization in polar solvents and a resulting red shift. researchgate.net

To illustrate how such an investigation would be conducted, a hypothetical set of absorption and fluorescence data for this compound in various solvents is presented below.

Hypothetical Spectroscopic Data for this compound

| Solvent | Absorption λ_max (nm) | Absorption ν_max (cm⁻¹) | Fluorescence λ_em (nm) | Fluorescence ν_em (cm⁻¹) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| n-Hexane | 340 | 29412 | 380 | 26316 | 3096 |

| Toluene | 343 | 29155 | 390 | 25641 | 3514 |

| Chloroform | 345 | 28986 | 398 | 25126 | 3860 |

| Ethyl Acetate | 342 | 29240 | 395 | 25316 | 3924 |

| Acetone | 344 | 29070 | 405 | 24691 | 4379 |

| Acetonitrile | 346 | 28902 | 415 | 24096 | 4806 |

| Dimethyl Sulfoxide (DMSO) | 348 | 28736 | 425 | 23529 | 5207 |

| Ethanol | 345 | 28986 | 418 | 23923 | 5063 |

This table is interactive. You can sort the columns by clicking on the headers.

From this hypothetical data, a multiple linear regression analysis using the Kamlet-Taft and Catalán equations would be performed. The wavenumbers of maximum absorption or emission (ν_max_) would be plotted against the respective solvent parameters (α, β, π* for Kamlet-Taft; SA, SB, SdP, SPP for Catalán). researchgate.netresearchgate.net

The analysis would likely reveal a significant dependence of the Stokes shift on solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. nih.gov For the Kamlet-Taft analysis, a large and positive coefficient 's' for the π* parameter would confirm the strong influence of solvent dipolarity. The coefficients 'a' and 'b' would quantify the role of specific hydrogen-bonding interactions. Given the presence of the amino group, which can act as a hydrogen-bond donor, and the nitrogen atom in the quinoline ring, which can act as a hydrogen-bond acceptor, both α and β parameters would be expected to play a role. nih.gov

Spectroscopic Characterization Methodologies for 5 Chloro 8 Methylquinolin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Chloro-8-methylquinolin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

The aromatic region would likely display a set of coupled signals corresponding to the protons on the quinoline (B57606) core. The protons on the pyridine (B92270) ring (at positions 3 and 4) and the benzene (B151609) ring (at positions 6 and 7) would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. The methyl group protons (-CH₃) at position 8 would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The amine protons (-NH₂) would also produce a singlet, the chemical shift of which can be concentration-dependent and may be broadened due to quadrupole effects of the nitrogen atom.

Predicted ¹H-NMR Spectral Data for this compound:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.8 - 7.2 | d | ~8.0 - 9.0 |

| H-4 | 7.5 - 7.9 | d | ~8.0 - 9.0 |

| H-6 | 7.2 - 7.6 | d | ~7.0 - 8.0 |

| H-7 | 7.0 - 7.4 | d | ~7.0 - 8.0 |

| 8-CH₃ | 2.3 - 2.7 | s | - |

| 2-NH₂ | 4.5 - 5.5 | s (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The spectrum would show ten distinct signals, corresponding to the ten carbon atoms of the this compound molecule. The chemical shifts would be influenced by the attached functional groups and the aromaticity of the quinoline system. tsijournals.comresearchgate.net

The carbon attached to the amino group (C-2) would be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the chlorine atom (C-5) would be deshielded. The quaternary carbons (C-4a, C-5, C-8, C-8a) would also be identifiable. The methyl carbon (8-CH₃) would have a characteristic signal in the upfield region of the spectrum.

Predicted ¹³C-NMR Spectral Data for this compound:

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 128 - 133 |

| C-8 | 130 - 135 |

| C-8a | 140 - 145 |

| 8-CH₃ | 15 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring system. Cross-peaks would be observed between H-3 and H-4, and between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H-NMR spectrum to the corresponding signals in the ¹³C-NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. mdpi.comresearchgate.net

N-H Stretching: The amino group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's double bonds would be observed in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would be found around 1600-1650 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | ~3450 |

| N-H stretch (symmetric) | ~3350 |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 2980 |

| C=N, C=C stretch | 1500 - 1650 |

| N-H bend | 1600 - 1650 |

| C-Cl stretch | 700 - 800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data is available for this compound, it is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The symmetric vibrations of the quinoline ring system would be expected to produce strong signals in the Raman spectrum. The C-Cl bond, being relatively non-polar, may also show a more prominent Raman signal compared to its IR absorption. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign Raman spectra for novel compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of quinoline derivatives like this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic transitions within the molecule. The UV-Vis spectra of quinoline and its derivatives are typically characterized by multiple absorption bands, which are sensitive to the nature and position of substituents on the quinoline ring.

The electronic spectrum of the parent quinoline molecule arises from π → π* transitions within the aromatic system. The introduction of substituents such as a chloro group, a methyl group, and an amino group, as in this compound, significantly influences these transitions. The amino group, being an auxochrome, generally causes a bathochromic (red) shift in the absorption maxima due to the donation of its lone pair of electrons to the π-system of the quinoline ring. This delocalization of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths.

For aminoquinolines, the absorption spectra are expected to show bands in the range of 280 to 510 nm. researchgate.net The specific absorption maxima for this compound would be influenced by the combined effects of the chloro, methyl, and amino substituents. Solvatochromic studies on similar quinoline derivatives have shown that the absorption bands can exhibit a bathochromic shift with increasing solvent polarity, which is indicative of a π → π* transition and suggests that the excited state is more polar than the ground state. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Expected λmax (nm) | Type of Transition | Reference |

| Quinoline | ~310 | π → π | arabjchem.org |

| 2-Aminoquinoline (B145021) | 327 - 340 | π → π | researchgate.net |

| This compound | >340 | π → π* | Inferred |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct fragmentation pattern that can be used for its identification.

The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. A key feature in the mass spectra of quinolines is the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion. mcmaster.ca This fragmentation is a characteristic feature of many nitrogen-containing heterocyclic aromatic compounds.

The presence of chloro and methyl substituents on the quinoline ring of this compound would lead to specific fragmentation pathways. The loss of a chlorine radical (Cl˙) from the molecular ion is a common fragmentation for chloro-substituted aromatic compounds. Similarly, the loss of a methyl radical (CH₃˙) can also occur. In some cases, a hydrogen atom may be lost from the methyl group to form a stable quinolyl-methyl cation. Studies on methylquinolines have shown that randomization of hydrogens can occur before fragmentation. cdnsciencepub.com

The fragmentation of the amino group can proceed through the loss of an amino radical (NH₂˙) or through more complex rearrangements. For instance, in some amino-substituted heterocycles, the elimination of HCN can involve the amino group.

A plausible fragmentation pathway for this compound could involve the initial loss of a chlorine atom, followed by the expulsion of HCN. Alternatively, the loss of a methyl radical could be followed by the loss of HCN. The relative intensities of the fragment ions would depend on their stability.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway | Reference |

| [M]⁺˙ | [C₁₀H₉ClN₂]⁺˙ | Molecular Ion | - |

| [M-Cl]⁺ | [C₁₀H₉N₂]⁺ | Loss of Chlorine radical | nih.gov |

| [M-CH₃]⁺ | [C₉H₆ClN₂]⁺ | Loss of Methyl radical | mcmaster.ca |

| [M-HCN]⁺˙ | [C₉H₈ClN]⁺˙ | Loss of Hydrogen Cyanide | mcmaster.ca |

| [M-Cl-HCN]⁺ | [C₉H₈N]⁺ | Sequential loss of Cl and HCN | mcmaster.canih.gov |

Integration of Experimental and Computational Spectroscopic Data for Validation and Interpretation

The integration of experimental spectroscopic data with computational methods provides a powerful approach for the comprehensive characterization and validation of the structure of complex molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used computational techniques for this purpose. arabjchem.orgnih.govrsc.org

DFT calculations can be employed to optimize the ground-state geometry of the molecule and to predict its vibrational frequencies. These calculated frequencies can then be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For quinoline derivatives, DFT calculations have been shown to provide excellent agreement with experimental vibrational data. arabjchem.org

TD-DFT calculations are particularly useful for predicting and interpreting UV-Vis absorption spectra. nih.govrsc.orgrsc.org By calculating the electronic transition energies and oscillator strengths, TD-DFT can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. arabjchem.org The effect of different solvents on the electronic spectra can also be modeled using computational methods like the Polarizable Continuum Model (PCM), which can provide insights into solvatochromic shifts. researchgate.net

Furthermore, computational methods can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. By comparing the calculated chemical shifts with the experimental NMR data, the structural assignment can be confirmed.

The combination of experimental data from various spectroscopic techniques (UV-Vis, MS, IR, NMR) with the theoretical predictions from DFT and TD-DFT calculations allows for a more robust and detailed understanding of the molecular structure, electronic properties, and spectroscopic behavior of this compound. This integrated approach is crucial for the unambiguous characterization of novel compounds and for correlating their structural features with their chemical and physical properties. dntb.gov.uaresearchgate.nettandfonline.comresearchgate.net

Role As a Chemical Intermediate and Future Research Perspectives in Quinoline Chemistry

Applications in Advanced Organic Synthesis for Complex Molecular Architectures

5-Chloro-8-methylquinolin-2-amine serves as a valuable building block for constructing intricate molecular architectures. The presence of three distinct functional groups allows for a stepwise and regioselective introduction of further complexity.

The amino group at the C2 position is a key functional handle. It can undergo a variety of reactions, including diazotization followed by substitution (Sandmeyer-type reactions) to introduce a range of other functionalities. Furthermore, it can act as a nucleophile in condensation reactions to form fused heterocyclic systems. For instance, reaction with β-ketoesters could lead to the formation of pyrimido[4,5-b]quinoline derivatives, a class of compounds with known biological activities.

The chloro group at the C5 position is amenable to nucleophilic aromatic substitution and, more significantly, to a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be envisioned to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the connection of aryl, alkyl, alkynyl, and amino moieties, dramatically increasing molecular complexity.

The combination of these reactive sites allows for a modular approach to the synthesis of highly substituted quinolines, which are often challenging to prepare through traditional quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions. nih.govnih.gov

Potential for Scaffold Diversification and Chemical Library Generation

The ability to selectively functionalize the different positions of this compound makes it an ideal scaffold for the generation of chemical libraries for drug discovery and materials science. ontosight.ainih.gov The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net

Starting from this single intermediate, a multitude of derivatives can be synthesized by systematically varying the substituents at the C2, C5, and potentially C8 positions. For example, a library could be generated by first acylating the C2-amino group with a diverse set of carboxylic acids, followed by a Suzuki coupling at the C5 position with various boronic acids. This combinatorial approach can rapidly generate a large number of unique compounds for biological screening.

Table 1: Potential Reactions for Scaffold Diversification of this compound

| Position | Reaction Type | Potential Reagents | Resulting Functionality |

| C2-amino | Acylation | Acid chlorides, Anhydrides | Amides |

| C2-amino | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| C2-amino | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| C5-chloro | Suzuki Coupling | Aryl/Alkyl boronic acids | Aryl/Alkyl groups |

| C5-chloro | Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| C5-chloro | Buchwald-Hartwig Amination | Amines | Substituted amino groups |

| C8-methyl | Oxidation | Strong oxidizing agents | Carboxylic acid |

This table illustrates the synthetic versatility of the scaffold, enabling the creation of diverse chemical libraries for high-throughput screening.

Methodological Advancements in the Synthesis and Functionalization of Substituted Quinoline Amines

Recent years have seen significant progress in the synthesis and functionalization of substituted quinolines, which are directly applicable to a molecule like this compound. researchgate.netrsc.org Classical methods for quinoline synthesis often suffer from harsh reaction conditions and a lack of regiocontrol. nih.govmdpi.com Modern synthetic methods, particularly those employing transition-metal catalysis, offer milder conditions and greater functional group tolerance. organic-chemistry.org

The synthesis of 2-aminoquinolines, for example, can now be achieved through various metal-catalyzed and metal-free methods, including the cyclization of C2-substituted anilines and the amination of 2-haloquinolines. researchgate.net The direct C-H functionalization of the quinoline ring is another area of intense research, which could provide novel ways to modify the scaffold. nih.gov For instance, methods for the direct C-H arylation, amination, or alkylation of the quinoline core could be applied to further functionalize the molecule at positions that are not easily accessible through classical methods.

The development of multicomponent reactions (MCRs) has also provided efficient pathways to polysubstituted quinolines in a single step, which could be adapted for the synthesis of analogs of this compound. rsc.org

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of specific studies on this compound. This, however, presents a significant opportunity. The molecule can be considered a "blank slate" for investigation, with a high potential for the discovery of novel chemical reactivity and biologically active derivatives.

Challenges:

Synthesis Optimization: Developing a high-yielding, scalable, and cost-effective synthesis for this compound itself will be the first hurdle. This may involve exploring various classical and modern quinoline synthetic routes. nih.govresearchgate.net

Regioselectivity: With multiple reactive sites, achieving high regioselectivity in subsequent functionalization reactions will be a key challenge. Careful choice of catalysts, ligands, and reaction conditions will be crucial.

Characterization: Thorough characterization of the parent molecule and its derivatives using modern analytical techniques will be necessary to unambiguously determine their structures.

Opportunities:

Discovery of Novel Bioactivities: Given the prevalence of substituted quinolines in medicinal chemistry, derivatives of this compound could exhibit a wide range of biological activities, including antimicrobial, anticancer, or anti-inflammatory properties. nih.govresearchgate.net

Development of New Synthetic Methodologies: The unique electronic and steric properties of this scaffold could be used to develop and test new synthetic methods for the functionalization of polysubstituted quinolines.

Materials Science Applications: Functionalized quinolines have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent sensors. scispace.com The derivatives of this compound could be explored for such applications.

Catalysis: Quinoline-based ligands are used in organometallic catalysis. nih.gov Novel ligands could be synthesized from this intermediate and their catalytic activity investigated.

常见问题

Q. Optimization Strategies :

- Solvent Control : Hydrochloric acid as a solvent reduces by-products during chlorination steps .

- Temperature Gradients : Stepwise heating (e.g., 60°C for chlorination, 100°C for amination) minimizes decomposition.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1) achieves >95% purity.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Chlorination-Amination | 65–75 | 92–95 | Cl₂, NH₃, NaBH₄ |

| Direct Alkylation | 50–60 | 85–90 | AlCl₃, CH₃I, NH₂OH |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C8: δ 2.4 ppm in CDCl₃) .

- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- Crystallography :

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or target specificity. Strategies include:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (24–48 hrs) .

- Dose-Response Curves : Compare IC₅₀ values under controlled pH (7.4) and serum conditions (10% FBS).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies stem from differential metabolite profiles .

Q. Example Workflow :

Validate purity (>98%) via HPLC.

Test across 3+ independent labs using shared protocols.

Cross-reference with structurally analogous compounds (e.g., 5-Chloroisoquinolin-8-amine) to identify substituent-specific effects .

Advanced: What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the following parameters:

- Grid Box : 25 ų centered on the active site (e.g., EGFR kinase domain).

- Scoring Function : AMBER force field for energy minimization.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .

- QSAR Modeling : Develop models using descriptors like ClogP (lipophilicity) and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Range | Relevance |

|---|---|---|

| Docking Affinity | ≤ -8.0 kcal/mol | Strong binding likelihood |

| Solvent Access. | >70% | Target engagement potential |

Basic: What in vitro assays are suitable for preliminary evaluation of the compound's antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial :

- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Incubate 18–24 hrs at 37°C .

- Zone of Inhibition : Agar diffusion (20 µg/disc) with gentamicin as a positive control.

- Anticancer :

- MTT Assay : Test on HeLa and A549 cells (48 hrs exposure, 0.1–100 µM range). Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound derivatives?

Methodological Answer:

- Systematic Substituent Variation :

- Replace Cl at C5 with F, Br, or NO₂.

- Modify the C8 methyl group to ethyl or phenyl.

- Assay Parallelization : Test all derivatives in parallel for cytotoxicity (MTT) and target inhibition (e.g., topoisomerase II activity) .

- Data Analysis :

- PCA (Principal Component Analysis) : Correlate substituent electronegativity with activity.

- Free-Wilson Approach : Quantify contributions of individual substituents to potency.

Q. Example SAR Finding :

- C5 Chlorine : Critical for DNA intercalation (removal reduces IC₅₀ by 10-fold).

- C8 Methyl : Enhances lipophilicity (ClogP +0.5), improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。